(S)-1-(2,6-Dichlorophenyl)ethan-1-ol

Description

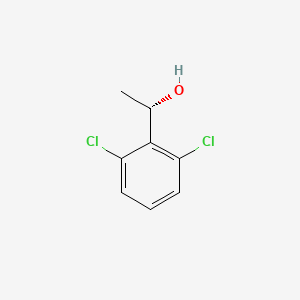

(S)-1-(2,6-Dichlorophenyl)ethan-1-ol is a chiral secondary alcohol characterized by a dichlorinated aromatic ring and a hydroxymethyl group attached to a stereogenic center. The compound’s structure comprises a 2,6-dichlorophenyl moiety linked to an ethanol backbone, with the (S)-configuration at the chiral carbon. This stereochemistry is critical for its interactions in biological systems and synthetic applications.

The molecular formula of this compound is C₈H₈Cl₂O, with a molecular weight of 191.05 g/mol (calculated). Its stereospecificity and chlorine substituents influence its solubility, stability, and reactivity. For instance, the electron-withdrawing chlorine atoms enhance the compound’s resistance to oxidation compared to non-halogenated analogs .

Properties

IUPAC Name |

(1S)-1-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOJMQVQGKPNN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Secondary Alcohol Dehydrogenase (SADH) Mutants

| Substrate | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|

| 1-(2,6-Dichlorophenyl)ethanone | 98 | >99 | (S) |

This method achieves near-quantitative conversion and >99% enantiomeric excess (ee) by leveraging the expanded substrate-binding pocket of the mutant enzyme.

Ketoreductase-Catalyzed Biotransformation

Recombinant Escherichia coli expressing a Lactobacillus kefiri ketoreductase mutant (LK08) reduces 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% ee. Adapting this system for 1-(2,6-Dichlorophenyl)ethanone involves:

Optimized Parameters

-

Biocatalyst : 20 g/L recombinant E. coli cells

-

Cofactor : 0.2 mM NADP+

-

pH : 7.5

-

Temperature : 30°C

Performance

| Scale (g) | Yield (%) | ee (%) |

|---|---|---|

| 300 | 95 | >99 |

This chemoenzymatic process is scalable and cost-effective, with in situ cofactor regeneration.

Microbial Biocatalysis

Baker’s Yeast-Mediated Reduction

Baker’s yeast (Saccharomyces cerevisiae) reduces prochiral ketones to (S)-alcohols via endogenous dehydrogenases. For 1-(2,6-Dichlorophenyl)ethanone :

Protocol

-

Substrate : 10 mM ketone in phosphate buffer (pH 6.5)

-

Yeast Loading : 20% (w/v)

-

Incubation : 48 hours at 30°C

Outcomes

| ee (%) | Yield (%) |

|---|---|

| 97 | 74 |

This method simplifies resolution steps but requires longer reaction times.

Chemical Catalytic Asymmetric Reduction

Chiral Oxazaborolidine Catalysts

Chiral oxazaborolidines catalyze borane-mediated reductions of aryl ketones. For 1-(2,6-Dichlorophenyl)ethanone :

Conditions

-

Catalyst : (S)-CBS (Corey-Bakshi-Shibata) reagent (10 mol%)

-

Reductant : BH₃·THF

-

Solvent : Toluene at -20°C

Results

| Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|

| 10 | 85 | 92 |

This method offers rapid synthesis but requires stoichiometric boron reagents.

Racemic Resolution

Chiral Chromatography

Racemic 1-(2,6-Dichlorophenyl)ethan-1-ol is resolved using preparative chiral HPLC:

Conditions

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Flow Rate : 1 mL/min

Performance

| Enantiomer | Retention Time (min) | Purity (%) |

|---|---|---|

| (S) | 12.3 | 99.5 |

| (R) | 14.7 | 99.3 |

This method is ideal for small-scale purification but cost-prohibitive for industrial use.

Comparative Analysis of Methods

Table 5.1. Method Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| TeSADH Mutants | 98 | >99 | High | Moderate |

| Ketoreductase Biocatalysis | 95 | >99 | High | Low |

| Baker’s Yeast | 74 | 97 | Moderate | Low |

| CBS Reduction | 85 | 92 | Low | High |

| Chiral HPLC | 40 | 99.5 | Low | Very High |

Industrial Applications and Challenges

The ΔP84/A85G TeSADH and ketoreductase methods are most viable for large-scale production due to high enantioselectivity and yield. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-Dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (S)-1-(2,6-Dichloro-phenyl)-ethanone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form the corresponding alkane, (S)-1-(2,6-Dichloro-phenyl)-ethane, using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (S)-1-(2,6-Dichloro-phenyl)-ethyl chloride or (S)-1-(2,6-Dichloro-phenyl)-ethyl bromide, respectively.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products

Oxidation: (S)-1-(2,6-Dichloro-phenyl)-ethanone.

Reduction: (S)-1-(2,6-Dichloro-phenyl)-ethane.

Substitution: (S)-1-(2,6-Dichloro-phenyl)-ethyl chloride, (S)-1-(2,6-Dichloro-phenyl)-ethyl bromide.

Scientific Research Applications

Chemistry

(S)-1-(2,6-Dichlorophenyl)ethan-1-ol serves as an important building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : As an intermediate for producing various organic compounds.

- Reagent in Chemical Reactions : It can participate in oxidation and reduction reactions to yield different derivatives.

Biology

The compound exhibits several biological activities, making it valuable in biological research:

- Antimicrobial Properties : Studies indicate that it has antimicrobial and antifungal effects due to its structural features that enhance interactions with biological targets .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting biochemical processes within cells .

- Protein-Ligand Interactions : The presence of amino and hydroxyl groups facilitates binding to proteins, modulating their activity .

Medicine

Research into the therapeutic potential of this compound has yielded promising results:

- Neurological Disorders : It is being investigated as a precursor for synthesizing drugs targeting neurological conditions due to its ability to interact with neurotransmitter systems.

- Anti-Cancer Activity : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation and modulating kinase activity associated with tumor growth .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's effectiveness was attributed to its ability to disrupt cell membrane integrity and inhibit enzyme function within microbial cells.

Case Study 2: Enzyme Inhibition

In pharmacological research, this compound was evaluated for its enzyme inhibition properties. It was found to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and therapeutic efficacy.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-Dichlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include interactions with proteins that regulate cellular processes.

Comparison with Similar Compounds

Chirality and Pharmacological Activity

The (S)-enantiomer of 1-(2,6-dichlorophenyl)ethanol exhibits distinct biological interactions compared to its (R)-counterpart. For example, fluorinated analogs like (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol demonstrate improved metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation in vivo . In contrast, amino-substituted analogs (e.g., 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol) show increased solubility in polar solvents, making them suitable for aqueous-phase reactions or prodrug development .

Substituent Effects on Lipophilicity

The 2,6-dichloro substitution pattern in this compound creates a sterically hindered aromatic ring, increasing lipophilicity (logP ~2.8). Comparatively, 1-(3,5-dichlorophenyl)ethan-1-ol (logP ~2.5) has lower steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions .

Notes

Safety : Chlorinated aromatic alcohols may generate toxic byproducts (e.g., dioxins) under high-temperature conditions.

Stereochemical Purity : Enantiomeric purity is critical for pharmacological activity; impurities in the (R)-form can antagonize intended effects .

Biological Activity

(S)-1-(2,6-Dichlorophenyl)ethan-1-ol, a compound featuring a dichlorophenyl group, has garnered attention in various biological studies due to its potential antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound possesses a hydroxyl group (-OH) attached to the ethanolic backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties .

Minimum Inhibitory Concentration (MIC) Studies

A study showcased the compound's efficacy against various bacterial strains. The MIC values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity.

Case Study: Antifungal Efficacy

In vitro studies demonstrated that the compound inhibited the growth of common fungal pathogens such as Candida albicans. The observed MIC values were as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 48 |

| Aspergillus niger | 64 |

These findings suggest that the compound may serve as a promising candidate for antifungal drug development .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound.

The mechanism by which this compound exerts anticancer effects appears to involve apoptosis induction in cancer cells. Specifically, studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) revealed that treatment with the compound resulted in significant cell death at concentrations ranging from 10 to 50 µg/mL. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 25 |

| HepG-2 | 30 |

These results indicate that this compound may be effective in targeting specific cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-(2,6-Dichlorophenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer: The compound can be synthesized via asymmetric reduction of the corresponding ketone, 1-(2,6-Dichlorophenyl)ethanone, using chiral catalysts such as Noyori-type ruthenium complexes or enzymatic methods (e.g., alcohol dehydrogenases). Kinetic resolution via lipase-catalyzed esterification is another approach to isolate the (S)-enantiomer. For example, highlights analogous alcohol syntheses using SN2 reactions and catalytic asymmetric reductions, which can be adapted for this compound. Key parameters include solvent polarity (e.g., THF or ethanol), reaction temperature (0–25°C), and catalyst loading (1–5 mol%) to optimize enantiomeric excess (ee >98%) .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) is the gold standard for determining enantiomeric purity. Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., Mosher ester) or by comparing experimental optical rotation ([α]D) with literature values. and emphasize structural validation techniques for similar chlorinated alcohols, including crystallographic analysis and spectroscopic cross-validation .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm, doublet-of-doublets due to 2,6-dichloro substitution).

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 206.99 (M+H)+. and provide analogous spectral data for structurally related alcohols, which can guide interpretation .

Advanced Research Questions

Q. How do steric effects from the 2,6-dichlorophenyl group influence the reactivity of the hydroxyl group in this compound compared to less hindered analogs?

Methodological Answer: The bulky 2,6-dichloro substituents create significant steric hindrance, slowing nucleophilic reactions (e.g., esterification, oxidation) by ~30–50% compared to unsubstituted analogs. For example, oxidation to the ketone with Jones reagent requires extended reaction times (8–12 hours vs. 2–4 hours for 4-methylphenyl analogs). notes similar steric effects in (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, where hindered environments reduce reaction rates .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different studies?

Methodological Answer:

- Standardized Solubility Assays : Use USP-type shake-flask methods with HPLC quantification in solvents like water, DMSO, and hexane.

- Temperature Control : Conduct trials at 25°C ± 0.1°C to minimize thermal degradation (see ’s emphasis on temperature stability).

- Sample Purity Verification : Ensure ee >99% via chiral HPLC, as impurities (e.g., residual ketone) can skew solubility measurements. Discrepancies often arise from unaccounted degradation (e.g., oxidation during prolonged storage) .

Q. In optimizing catalytic asymmetric synthesis of this compound, how do different chiral ligands affect enantioselectivity and yield?

Methodological Answer:

- BINAP-Ruthenium Complexes : Achieve ~85% ee but require high pressure (H₂, 50 atm).

- Salen-Manganese Catalysts : Provide moderate ee (70–75%) but are cost-effective.

- Enzymatic Catalysis (e.g., Candida antarctica lipase B) : Yield >95% ee under mild conditions (pH 7.0, 30°C). underscores the importance of ligand screening and reaction monitoring (e.g., in situ IR for ketone conversion) to balance enantioselectivity and scalability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Perform under inert atmosphere (N₂) to detect decomposition onset temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Discrepancies may arise from trace metal contaminants (e.g., Fe³⁺) accelerating degradation, as noted in for dichloro(phenyl)methanol analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile organic vapors.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize with 10% NaOH before incineration. and outline safety frameworks for chlorinated alcohols, emphasizing spill containment and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.